Home > Products > Screening Compounds P69995 > 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide -

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide

Catalog Number: EVT-4193508
CAS Number:
Molecular Formula: C17H18F3NO3
Molecular Weight: 341.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for treating metastatic prostate cancer []. It exhibits anti-tumor activity by inhibiting tumor angiogenesis in human and rodent tumors []. Studies have shown Tasquinimod induces the up-regulation of thrombospondin-1 (TSP1), leading to the downregulation of HIF1α and VEGF, ultimately resulting in reduced angiogenesis [].

    Compound Description: AZD9819 is a human neutrophil elastase inhibitor. Research on AZD9819 revealed its susceptibility to lipid peroxide-mediated epoxidation in blood plasma samples, leading to a rearrangement that transforms its six-membered pyrazinone-carboxamide core into a five-membered oxazole derivative [, ]. This finding highlights the importance of understanding potential metabolic transformations of drug candidates containing similar structural motifs.

    Compound Description: This compound exists in various crystalline solid-state forms, including form α-HCl, form B, and form B-HCl []. The invention of this compound and its different forms suggests potential applications in pharmaceutical compositions and treatment methods.

    Compound Description: In the crystal structure of this compound, molecules are linked by N—H⋯O and C—H⋯F hydrogen bonds, forming a three-dimensional network []. The unit cell contains voids, but residual electron density suggests no solvent molecule occupies these spaces [].

    Compound Description: This compound, available in various solid forms, is effective against invertebrate pests [, ]. The invention of this compound and its solid forms indicates potential applications in pest control.

    Compound Description: This series of compounds was synthesized and characterized using various spectroscopic techniques, including IR, 1H-NMR, HSQC, HMBC, 13C-NMR (APT), APCI mass spectral data, and elemental analysis []. Biological evaluation showed that compound 3c from this series exhibited the highest (90%) inhibition of mycobacterial growth at a concentration of 6.25 µg/mL [].

    Compound Description: The synthesis of this compound involves a multi-step process, including oxidation, reactions with chloroformate esters, cyclisation, catalytic hydrogenation, and further modifications at specific positions on the steroid core structure [].

    Compound Description: These novel plant elicitors were designed using a diversity-oriented synthesis strategy []. They were synthesized through a four-step process, with the Knoevenagel condensation reaction as a key step []. Compound 8e from this series exhibited excellent protective activity against Pseudoperonospora cubensis with a 50% inhibition rate at 0.1 μg/mL []. Studies suggest that 8e induces immune responses in cucumbers against Botrytis cinerea by accumulating pathogenesis-related proteins and reinforcing cell walls via callose deposition [].

    Compound Description: These derivatives were designed, synthesized, and evaluated for their antiviral activity []. Compounds 3c and 3d from this series exhibited potent activity against the influenza A/H3N2 virus, with EC50 values of 0.5 and 0.2 μM, respectively, and a selectivity index of about 50 []. Additionally, compounds 3e and 4f inhibited human coronavirus 229E, with EC50 values of 9.8 and 8.6 μM, respectively, with 4f demonstrating a favorable selectivity index [].

    Compound Description: These are novel dopamine D3 receptor (D3R) antagonists. They are highly selective for D3R and show potential for treating opioid use disorder []. Unlike previous D3R antagonists, R-VK4-40 and R-VK4-116 do not appear to have adverse cardiovascular effects in the presence of cocaine [].

    4-methylbenzene sulphonate 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulphonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

      Compound Description: This compound, and its new crystalline form, act as an inhibitor of neutrophilic elastase activity []. It shows potential in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) [].

    5-hydroxy-2-(4-hydroxyphenethyl)-3-oxo-N-pentyl-4-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamide (47) and 2-(2-(1H-indol-3-yl)ethyl)-5-hydroxy-3-oxo-N-pentyl-4-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamide (51)

      Compound Description: These compounds are potential DNA methyltransferase 1 (Dnmt1) inhibitors and exhibit promising anticancer properties []. Compound 47 was discovered through virtual screening, and both 47 and 51 were designed and synthesized as potential Dnmt1 inhibitors [].

    1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (96)

      Compound Description: This compound was identified as a potential lead compound for developing anticancer agents and epigenetic modulators [].

      Relevance: Though structurally distinct from 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide, compound 96, alongside the isoindolinone derivatives, is grouped as a potential DNA methyltransferase 1 (Dnmt1) inhibitor with promising anticancer properties []. The presence of these diverse structures within the same study as potential Dnmt1 inhibitors suggests that different structural motifs might exhibit inhibitory activity against this target, opening avenues for exploring new chemical classes for developing novel anticancer agents.

    3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,4a,5,6-hexahydrobenzo[h]cinnoline-6-carboxamide (1, 2) and 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,5,6-tetrahydrobenzo[h]cinnoline-6-carboxamide (3)

      Compound Description: These diastereomers were synthesized as potential inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) []. These compounds were designed based on merging the scaffolds of oxadiazole MD77 and pyridazinone I, previously synthesized STAT3 inhibitors [].

    N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Dutasteride)

      Compound Description: Dutasteride is a 5α-reductase inhibitor used to treat benign prostatic hyperplasia (BPH) and prostate cancer []. Due to the use of various solvents and reagents in its synthesis, there was a need to develop sensitive and selective gas chromatography (GC) methods to control volatile impurities in the final drug substance [].

    N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (16d/ OICR-9429)

      Compound Description: 16d, also known as OICR-9429, is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) interaction []. It has been identified as a valuable chemical probe to investigate the biological role of WDR5 [].

Properties

Product Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide

Molecular Formula

C17H18F3NO3

Molecular Weight

341.32 g/mol

InChI

InChI=1S/C17H18F3NO3/c18-17(19,20)11-5-4-6-12(9-11)21-15(23)13-10-14(22)24-16(13)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,21,23)

InChI Key

JHYRTHJKLGOVSO-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.